5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is an organic compound with the empirical formula C6H9N3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives has been reported in the literature . For instance, condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Physical and Chemical Properties Analysis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.Scientific Research Applications
Synthesis and Chemical Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride and its derivatives have been a subject of interest due to their unique chemical properties and potential applications. A study by Teng Da-wei (2012) explored the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a derivative, highlighting the effects of solvent and base on cyclization reaction to optimize reaction conditions (Teng Da-wei, 2012). Another research by J. Dirlam et al. (1980) reported on the preparation of 5H,10H-diimidazo[1,2-a:1′,2′-d]pyrazine-5,10-dione and its derivatives, demonstrating the potential for the synthesis of novel compounds (J. Dirlam, R. James, Eleanor V. Shoop, 1980).
Sleep-Promoting Activity
Research on the sleep-promoting activity of certain derivatives has been conducted. For instance, a study by T. Sifferlen et al. (2013) focused on novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as potent dual orexin receptor antagonists, demonstrating sleep-promoting activity in a rat model (T. Sifferlen et al., 2013).
Ligand Properties for G Proteins
The compound has also been studied for its potential as a ligand for G proteins. Research by Jim Küppers et al. (2019) indicated that the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 and its fragments could act as Gαq protein inhibitors, providing insights into the pharmacophore of BIM-type Gαq inhibitors (Jim Küppers et al., 2019).
Industrial Process Development
An important aspect of research has been the development of efficient industrial processes for the synthesis of imidazo[1,2-a]pyrazine derivatives. A study by M. Baenziger et al. (2017) detailed the scale-up process of the Groebke–Blackburn–Bienaymé cyclisation leading to various 3-aminoimidazo[1,2-a]pyrazines, highlighting the scope and limitations of this process (M. Baenziger, Estelle Durantie, C. Mathes, 2017).
Potential Antimicrobial Activity
In addition to the above applications, some studies have also explored the potential antimicrobial activity of derivatives. For example, B. Jyothi and N. Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and tested them for antimicrobial activity, revealing promising results (B. Jyothi, N. Madhavi, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is the KRAS G12C protein . This protein plays a crucial role in cell signaling and is often mutated in various types of cancer .
Mode of Action
The compound interacts with the KRAS G12C protein, inhibiting its function
Biochemical Pathways
The inhibition of KRAS G12C protein affects the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, differentiation, and survival . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could affect its absorption and distribution in the body
Result of Action
The inhibition of the KRAS G12C protein and the subsequent disruption of the RAS/RAF/MEK/ERK pathway can lead to the death of cancer cells . This makes this compound a potential antitumor agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place and at room temperature to maintain its stability . Additionally, the compound’s efficacy could be affected by the presence of other substances in the body, the pH of the environment, and the individual’s metabolic rate.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-3-9-4-2-8-6(9)5-7-1;;/h2,4,7H,1,3,5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKZPZSARVHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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